molecular formula C22H20BrFN2O3 B2408111 (2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327194-74-0

(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2408111
CAS No.: 1327194-74-0
M. Wt: 459.315
InChI Key: UALLLXHBQJBHSQ-ROMGYVFFSA-N
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Description

This compound belongs to the chromene-carboxamide family, characterized by a benzopyran backbone substituted with an imino group and a carboxamide side chain. The (2Z) configuration indicates the stereochemistry of the imino group, which is critical for molecular interactions. Key structural features include:

  • A 6-bromo substituent on the chromene ring, enhancing electron-withdrawing properties.
  • A 3-fluoro-4-methylphenylimino group, contributing steric and electronic effects.
  • An N-(tetrahydrofuran-2-ylmethyl) carboxamide moiety, which may improve solubility and metabolic stability compared to simpler alkyl or aryl amides.

The compound’s synthesis likely involves coupling a brominated chromene-carboxylic acid derivative with a tetrahydrofuran-2-ylmethylamine, followed by imine formation with 3-fluoro-4-methylaniline.

Properties

IUPAC Name

6-bromo-2-(3-fluoro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3/c1-13-4-6-16(11-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALLLXHBQJBHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to the class of chromone carboxamides, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a chromene backbone with several functional groups, including:

  • Bromo group : Enhances reactivity and potential interactions with biological targets.
  • Fluoro group : May influence pharmacokinetic properties and binding affinity.
  • Imine linkage : Suggests potential for enzyme interaction.
  • Carboxamide group : Implicates possible hydrogen bonding in biological systems.

These structural characteristics suggest that the compound may exhibit significant biological activity due to its ability to interact with various biological macromolecules.

Anticancer Activity

Research has indicated that chromone derivatives possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific compound may exhibit similar effects, potentially targeting pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Chromone carboxamides have also been noted for their antimicrobial activities against various pathogens. The presence of halogen substituents (such as bromine and fluorine) can enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.

Enzyme Inhibition

The imine functional group suggests that the compound could act as an enzyme inhibitor. Enzyme inhibition studies could reveal its potential as a therapeutic agent in diseases where specific enzymes play a crucial role, such as cancer or metabolic disorders.

Understanding the mechanisms through which this compound exerts its biological effects is critical. Potential mechanisms include:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, influencing their activity.
  • Reactive Oxygen Species (ROS) Modulation : It could alter oxidative stress levels within cells, impacting survival and proliferation.
  • Gene Expression Regulation : The compound may affect transcription factors or signaling pathways that regulate gene expression related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of similar chromone derivatives:

  • Study on Anticancer Activity : A derivative showed significant inhibition of breast cancer cell lines with an IC50 value indicating effective potency at low concentrations .
  • Antimicrobial Testing : Another study found that a related chromone derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Research Findings Summary Table

Activity TypeStudy ReferenceKey Findings
Anticancer Inhibited breast cancer cell proliferation
Antimicrobial Effective against Gram-positive/negative bacteria
Enzyme Inhibition Potential inhibitor of specific metabolic enzymes

Scientific Research Applications

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. Compounds similar to (2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Chromene derivatives are being investigated for their anticancer activities. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have reported that derivatives similar to this compound can inhibit cell proliferation in breast and colon cancer cell lines.

Anti-inflammatory Effects

Compounds containing chromene structures have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammatory responses, which is particularly relevant in chronic diseases where inflammation plays a key role.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines. For instance:

  • A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis.

Animal Models

Research involving animal models has shown promising results regarding the anti-inflammatory properties of the compound. In one study, administration of the compound significantly reduced inflammation markers in induced arthritis models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1), focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Comparison with Key Analogs

Compound Name / RN Core Structure Substituents (R1, R2, R3) Molecular Formula Key Features
Target Compound Chromene-carboxamide R1: 6-Br; R2: 3-F-4-MePh; R3: THF-2-ylmethyl C22H19BrFN2O3 Enhanced lipophilicity (Br), stereospecific imino group (Z), polar THF side chain
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (RN 313397-60-3) Chromene-carboxamide R1: 6-Br; R2: 4-PhOPh; R3: NH2 C22H16BrN2O3 Bulkier 4-phenoxyphenyl group; lower solubility due to aromaticity
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (RN 400878-30-0) Chromene-carboxamide R1: H; R2: 3-MeOPh; R3: 2-MeOPh C24H21N2O4 Electron-donating MeO groups; reduced molecular weight and logP
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-... Pyrazole-carboxamide R1: 3-Br; R2: Cl; R3: Dimethylamino-naphthyl C32H26BrCl2N4O4S Non-chromene core; sulfonamide and pyrazole groups; higher complexity

Substituent Effects

  • Electron-Withdrawing vs. Methoxy groups in RN 400878-30-0 may reduce reactivity but improve solubility.
  • Halogenation :
    Bromine at position 6 increases molecular weight (MW = 487.3 g/mol) and lipophilicity (logP ≈ 3.5 estimated), whereas RN 400878-30-0 lacks halogens, resulting in lower logP (~2.8) .

Physicochemical Properties

  • Solubility : The tetrahydrofuran-2-ylmethyl side chain in the target compound introduces polarity, likely improving aqueous solubility over RN 313397-60-3 (amide side chain) .
  • Stereochemistry : The (2Z) configuration is conserved in analogs, suggesting its importance for maintaining planar geometry and π-π stacking interactions .

Research Implications

  • Material Science : Chromene derivatives are explored for optoelectronic applications; bromine may enhance UV absorption .

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